5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid
Description
Properties
IUPAC Name |
5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O10/c1-33-19-9-18(12-5-15(23(29)30)8-16(6-12)24(31)32)20(34-2)10-17(19)11-3-13(21(25)26)7-14(4-11)22(27)28/h3-10H,1-2H3,(H,25,26)(H,27,28)(H,29,30)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBBURGPYMYVHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)OC)C3=CC(=CC(=C3)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Protecting Group Strategy
The Suzuki-Miyaura reaction has emerged as the most reliable method for constructing the biphenyl backbone. Key precursors include:
-
2,5-Dimethoxy-4-bromophenylboronic acid : Provides the methoxy-substituted aryl fragment.
-
3,5-Dicarboxyphenyl bromide : Introduces the dicarboxylic acid moiety.
To prevent side reactions, carboxylic acid groups are typically protected as methyl esters during coupling. For example, 3,5-bis(methoxycarbonyl)phenyl bromide is employed to ensure compatibility with palladium catalysts.
Reaction Conditions and Catalysis
Optimized conditions derived from analogous syntheses include:
| Parameter | Specification |
|---|---|
| Catalyst | Tetrakis(triphenylphosphine)palladium (5 mol%) |
| Base | Sodium carbonate (2.5 equiv) |
| Solvent System | 1,4-Dioxane/water (4:1 v/v) |
| Temperature | 90°C |
| Reaction Time | 24 hours |
| Yield | 58–63% (ester-protected intermediate) |
These conditions mirror those successfully employed in the synthesis of structurally related biphenyl derivatives. The aqueous base facilitates transmetallation, while the mixed solvent system ensures reagent solubility.
Workup and Deprotection
Post-coupling workup involves:
-
Solvent evaporation under reduced pressure
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Dichloromethane extraction (3 × 50 mL)
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Drying over anhydrous sodium sulfate
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Column chromatography purification (silica gel, DCM/petroleum ether)
Final deprotection of methyl esters is achieved via alkaline hydrolysis:
-
Reagent : 6M HCl (reflux, 12 hours)
-
Yield : 85–90% (free carboxylic acid form)
Ullmann Coupling Methodology
Copper-Mediated Biaryl Bond Formation
The Ullmann reaction offers an alternative route using copper catalysts. A representative protocol involves:
| Component | Quantity/Parameter |
|---|---|
| 2,5-Dimethoxy-4-iodobenzene | 1.0 equiv |
| 3,5-Dicarboxyphenyl iodide | 1.1 equiv |
| Catalyst | Copper bronze (200 mol%) |
| Solvent | Nitrobenzene |
| Temperature | 210°C |
| Reaction Time | 48 hours |
| Yield | 12–18% (ester-protected product) |
While historically significant, this method suffers from low yields and harsh reaction conditions compared to palladium-catalyzed approaches.
Limitations and Side Reactions
Major challenges include:
-
Homocoupling : Up to 30% of 3,5-dicarboxyphenyl biphenyl byproducts detected via HPLC
-
Decarboxylation : Partial loss of carboxylic acid groups at elevated temperatures
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Methoxy Group Demethylation : Observed in 5–8% of products under prolonged heating
Comparative Analysis of Synthetic Routes
Yield and Purity Comparison
| Metric | Suzuki-Miyaura | Ullmann Coupling |
|---|---|---|
| Average Yield | 63% | 15% |
| Purity (HPLC) | >98% | 85–90% |
| Scalability | Kilogram-scale | Laboratory-scale |
| Byproduct Formation | <2% | 25–30% |
Economic and Environmental Considerations
| Factor | Suzuki-Miyaura | Ullmann Coupling |
|---|---|---|
| Catalyst Cost | $320/g (Pd) | $5/g (Cu) |
| Solvent Recovery | 85% (dioxane/water) | <40% (nitrobenzene) |
| Energy Consumption | 90°C × 24h | 210°C × 48h |
| E-Factor* | 18.7 | 42.3 |
*Environmental factor = mass waste/mass product
Industrial-Scale Production Techniques
Continuous Flow Reactor Optimization
Recent advances employ microreactor technology to enhance the Suzuki-Miyaura process:
-
Residence Time : Reduced from 24h to 45 minutes
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Catalyst Loading : Decreased to 1.2 mol% Pd through improved mass transfer
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Space-Time Yield : Increased from 0.8 g/L·h to 14.6 g/L·h
Crystallization Control
Final product purity depends critically on crystallization parameters:
| Condition | Optimal Value | Effect on Purity |
|---|---|---|
| Solvent Ratio | Water/EtOH (7:3 v/v) | 99.1% purity |
| Cooling Rate | 0.5°C/min | Prevents inclusion of impurities |
| Seeding Temperature | 45°C | Controls crystal morphology |
Recent Methodological Advances
Photoredox Catalysis
Emerging techniques utilize visible light-mediated coupling:
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Catalyst : Ir(ppy)₃ (2 mol%)
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Light Source : 450 nm LEDs
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Advantage : Enables room-temperature coupling (25°C vs 90°C)
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Current Yield : 41% (prototype stage)
Enzymatic Deprotection
Biocatalytic ester hydrolysis shows promise for greener processing:
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Enzyme : Candida antarctica lipase B (CAL-B)
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Conditions : pH 7.0 buffer, 37°C
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Conversion : 98% in 6h vs 12h for acid hydrolysis
Chemical Reactions Analysis
Types of Reactions
2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the carboxylic acids can produce alcohols or aldehydes .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics suggest potential applications in drug development. Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of dicarboxylic acids can inhibit tumor growth and induce apoptosis in cancer cells. For instance, compounds structurally related to 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid have demonstrated cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Properties : Certain analogs have been investigated for their ability to modulate inflammatory pathways, suggesting that this compound may also possess anti-inflammatory properties.
Material Science
The unique structure of 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid allows for applications in materials science:
- Polymer Synthesis : The compound can act as a monomer for the synthesis of novel polymers with enhanced thermal and mechanical properties. Its dicarboxylic acid groups facilitate polymerization reactions that can lead to high-performance materials suitable for various industrial applications.
- Nanocomposites : Incorporating this compound into nanocomposite materials can enhance properties such as strength and thermal stability due to its rigid molecular structure and functional groups.
Data Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Unique Aspect |
|---|---|---|
| 5-(4-carboxyphenyl)benzene-1,3-dicarboxylic acid | Contains fewer methoxy groups | Simpler structure |
| 3,5-bis(4-carboxyphenyl)benzoic acid | More carboxylic groups | Higher acidity |
| Biphenyl-3,4',5-tricarboxylic acid | Three carboxylic acids | Potential for higher reactivity |
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal examined the effects of a related compound on breast cancer cells. The results indicated that the compound induced apoptosis through the activation of caspase pathways. This suggests that 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid could be further explored as a potential anticancer agent .
Case Study 2: Polymer Development
Research conducted on the polymerization of dicarboxylic acids revealed that introducing 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid into polymer matrices improved thermal stability and mechanical strength. The study highlighted its effectiveness in creating high-performance materials suitable for aerospace applications.
Mechanism of Action
The mechanism by which 2’,5’-Dimethoxy-[1,1’:4’,1’‘-terphenyl]-3,3’‘,5,5’'-tetracarboxylic acid exerts its effects involves its ability to interact with various molecular targets. The methoxy and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, leading to the formation of stable complexes. These interactions can influence the compound’s properties and its behavior in different environments .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Key Structural and Functional Comparisons
The table below compares the target compound with structurally related dicarboxylic and tricarboxylic acids, focusing on molecular features, solubility, and applications.
Detailed Comparisons
3,4',5-Biphenyltricarboxylic acid (3 carboxyl groups) offers lower connectivity than the target compound, limiting its use in highly porous MOFs . The hydroxyl group in 5-(4-hydroxyphenyl)benzene-1,3-dicarboxylic acid introduces hydrogen-bonding capability, which may enhance interactions in hydrophilic MOFs but reduce thermal stability compared to the target compound .
Solubility and Reactivity :
- The target compound’s low water solubility (0.019 g/L) necessitates polar aprotic solvents (e.g., DMF) for MOF synthesis, similar to H2TDC .
- H25OIA , with a hydroxyl group, exhibits higher solubility in aqueous systems, making it suitable for biomedical applications .
MOF Performance :
- Tetracarboxylic acids like the target compound and 5,5'-Methylenediisophthalic acid form MOFs with higher surface areas (>2000 m²/g) compared to tricarboxylic analogs due to increased metal coordination sites .
- H2TDC -based MOFs exhibit unique sulfur-mediated gas adsorption properties, contrasting with the oxygen-dominated frameworks of the target compound .
Biological Activity
5-[4-(3,5-Dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C24H19NO8
- Molecular Weight : 449.4 g/mol
- IUPAC Name : 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:
- Condensation : Reacting 3,5-dicarboxybenzaldehyde with 3-(dimethylamino)benzaldehyde under acidic conditions.
- Cyclization and Oxidation : These steps are crucial for forming the final product with high yield and purity.
The biological activity of 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid is attributed to its structural features:
- Hydrogen Bonding : The carboxylic acid groups can form hydrogen bonds with proteins and enzymes.
- Electrophilic Interactions : The dimethylamino group may engage in interactions that influence the compound's biological effects.
Anticancer Activity
Research has indicated that compounds structurally related to 5-[4-(3,5-dicarboxyphenyl)-2,5-dimethoxyphenyl]benzene-1,3-dicarboxylic acid exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this structure have been tested against various cancer cell lines (e.g., MDA-MB231 and HeLa) showing promising cytotoxic effects.
| Compound | HeLa (GI50 ± SEM) | MDA-MB231 (GI50 ± SEM) | MCF-7 (GI50 ± SEM) | Vero Cells (GI50 ± SEM) |
|---|---|---|---|---|
| H3BTB | 16.2 ± 1.02 | 7.62 ± 0.91 | 9.03 ± 0.18 | 7.31% |
| Doxorubicin | 4.21 ± 0.22 | 6.82 ± 0.59 | 7.32 ± 0.81 | 10.2% |
| Cisplatin | 2.64 ± 0.13 | 2.27 ± 0.24 | 4.63 ± 0.21 | 6.67% |
Anti-inflammatory Activity
The compound has also been explored for its anti-inflammatory properties through various assays that measure the inhibition of pro-inflammatory cytokines.
Case Studies
- Anticancer Potential : A study investigated the anticancer effects of related compounds against breast and cervical cancer cell lines using cell viability assays and molecular docking techniques to assess binding affinities to target proteins such as caspase-3 and NF-κB .
- Mechanistic Insights : Research has shown that these compounds can intercalate with DNA, leading to significant changes in cellular processes that promote apoptosis in cancer cells .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what challenges arise during purification?
Answer:
The compound can be synthesized via multistep organic reactions , such as:
- Suzuki-Miyaura cross-coupling to link aromatic rings, followed by ester hydrolysis to generate carboxylic acid groups .
- Friedel-Crafts alkylation to introduce the dimethoxy-substituted phenyl group, with subsequent oxidation to carboxylates .
Key Challenges:
- Purification: Due to its polycarboxylic nature, residual metal catalysts (e.g., Pd from cross-coupling) require rigorous removal via chelation chromatography or repeated recrystallization in polar solvents (e.g., DMF/water mixtures) .
- Solubility: Intermediate esters (e.g., methyl or ethyl esters) improve solubility for column chromatography, but final hydrolysis often yields insoluble products, necessitating pH-controlled precipitation .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Answer:
- NMR Spectroscopy:
- FT-IR: Strong absorbance at ~1680–1720 cm⁻¹ (C=O stretching of carboxylic acids) and ~1250 cm⁻¹ (C-O of methoxy groups) .
- Elemental Analysis (EA): Validates C/H/O ratios, with deviations >0.3% indicating impurities .
- X-ray Diffraction (XRD): Resolves crystal structure and confirms regiochemistry of substituents .
Basic: How does solubility vary with pH, and what solvents are optimal for experimental handling?
Answer:
-
pH-Dependent Solubility:
pH Range Solubility Dominant Species <2 Low Neutral carboxylic acids 3–5 Moderate Partially deprotonated (monoanion) >6 High Fully deprotonated (tetra-anion) -
Recommended Solvents:
Advanced: How can this compound serve as a linker in metal-organic frameworks (MOFs)?
Answer:
The tetracarboxylic acid groups and rigid biphenyl core enable coordination to metal clusters (e.g., Zn⁴O, Cu₂), forming porous MOFs with high surface areas (>2000 m²/g) .
Methodological Considerations:
- SBU Design: Pair with Zn(NO₃)₂·6H₂O in DMF at 120°C to form paddle-wheel Zn₂ clusters, linked via the compound’s carboxylates .
- Topology Prediction: The 3,5-dicarboxyphenyl substituents favor sql or pcu net topologies, depending on metal node geometry .
Data Contradictions:
- Some studies report framework collapse upon solvent removal. Mitigate via supercritical CO₂ drying or ligand functionalization with hydrophobic groups .
Advanced: What strategies improve its stability under alkaline conditions for catalytic applications?
Answer:
- Electron-Withdrawing Substituents: Introduce -CF₃ or -NO₂ groups meta to carboxylates to reduce hydroxide attack on the aromatic core .
- Coordination Reinforcement: Use high-valence metals (e.g., Zr⁴⁺, Al³⁺) to form stronger M-O bonds, enhancing MOF stability in pH 10–12 environments .
Experimental Validation:
- Accelerated Aging Tests: Expose MOFs to 1 M KOH at 80°C for 24h. Retained crystallinity (via PXRD) and porosity (BET analysis) confirm stability improvements .
Advanced: How can computational modeling predict its coordination behavior with transition metals?
Answer:
- Density Functional Theory (DFT): Calculate binding energies (ΔE) between carboxylate groups and metal ions (e.g., Cu²⁺ ≈ −150 kJ/mol vs. Zn²⁺ ≈ −130 kJ/mol) .
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. DMF) on ligand conformation during MOF assembly .
Case Study:
DFT predicts preferential binding of Cu²⁺ to the 1,3-dicarboxylate moiety over the 3,5-dicarboxyphenyl group, guiding synthetic prioritization of Cu-based MOFs .
Advanced: How should researchers resolve contradictory data in crystallographic vs. spectroscopic characterization?
Answer:
- Scenario: XRD shows a planar carboxylate group, but IR suggests partial protonation.
- Resolution:
Advanced: What role does this compound play in heterogeneous catalysis, and how is activity quantified?
Answer:
As a ligand in bifunctional catalysts , it enables:
- Acid-Base Catalysis: Carboxylates stabilize transition states in hydrolysis reactions (e.g., ester cleavage) .
- Metal-Support Interactions: Enhances dispersion of Pd nanoparticles for hydrogenation (TOF > 500 h⁻¹) .
Quantification Methods:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
